molecular formula C11H11N B017914 3,6-Dimethylisoquinoline CAS No. 102878-58-0

3,6-Dimethylisoquinoline

Cat. No. B017914
M. Wt: 157.21 g/mol
InChI Key: OUSUBDOSELFGLT-UHFFFAOYSA-N
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Description

3,6-Dimethylisoquinoline is a chemical compound with the molecular formula C11H11N . It has a molecular weight of 157.21 g/mol . The IUPAC name for this compound is 3,6-dimethylisoquinoline .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethylisoquinoline includes a nitrogen atom and two methyl groups attached to the isoquinoline ring . The InChI representation of the molecule is InChI=1S/C11H11N/c1-8-3-4-10-7-12-9 (2)6-11 (10)5-8/h3-7H,1-2H3 . The Canonical SMILES representation is CC1=CC2=C (C=C1)C=NC (=C2)C .


Physical And Chemical Properties Analysis

3,6-Dimethylisoquinoline has several computed properties. It has a molecular weight of 157.21 g/mol, a XLogP3 of 3, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 157.089149355 g/mol .

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Applications : A derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, shows promising analgesic and anti-inflammatory effects, suggesting potential as a non-narcotic analgesic (Rakhmanova et al., 2022).

  • Cytotoxic Activity : The synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, starting from phloroacetophenone, has been reported, with this compound exhibiting cytotoxic activity. This demonstrates its potential in cancer research (Kaufman et al., 2018).

  • Chemical Synthesis Applications : The metalation of 1,3-dimethylisoquinoline and 6,7-dimethoxy-1,3-dimethylisoquinoline yields 1-alkalimethyl derivatives, which are useful for producing a range of compounds like alcohols, enols, and enamines (Kaiser & McClure, 1979).

  • Biomedical Applications : Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives with neuroactive residues exhibit promising cerebroprotective properties, indicating potential for treating neurological disorders (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).

  • Anticancer Potential : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has shown effectiveness as an anticancer agent, demonstrating high blood-brain barrier penetration and potent apoptosis induction, which is crucial for cancer therapy (Sirisoma et al., 2009).

  • Fluorescent Dye Applications : Derivatives like 7-methyl and 6,7-dimethyl pyrroloquinolin(9)one show strong blue fluorescence, offering alternatives to commercial dyes in biomedical applications such as cell trafficking and pharmacokinetics studies (Carta et al., 2015).

Safety And Hazards

3,6-Dimethylisoquinoline is classified as harmful if swallowed . The GHS hazard statement for this compound is H302 .

properties

IUPAC Name

3,6-dimethylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-3-4-10-7-12-9(2)6-11(10)5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSUBDOSELFGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylisoquinoline

CAS RN

102878-58-0
Record name 3,6-dimethylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Zhang, Y Zhou, M Wang, Y Chen… - Chemistry–An Asian …, 2020 - Wiley Online Library
Although isoquinoline is a good traditional fluorescent structural unit, most of its derivatives emit fluorescence in solution and a few of them can emit solid‐state fluorescence as well. …
Number of citations: 22 onlinelibrary.wiley.com
F Morishita, S Morimoto, T Kojima - Journal of High Resolution …, 1986 - Wiley Online Library
Two methods are described for predicting the molecular structures of aza‐arenes eluted from a capillary column. The first is based on a combination of retention indexes (RI) and a post‐…
Number of citations: 3 onlinelibrary.wiley.com
D Wang, Y Chen, J Zhu, Y Lei, Y Zhou… - Chemistry–An Asian …, 2022 - Wiley Online Library
Although many organic mechanofluorochromic (MFC) materials have been reported, the design strategy and formation mechanism are still unclear, and thus some of their discoveries …
Number of citations: 6 onlinelibrary.wiley.com
N Rahanyan - 2010 - zora.uzh.ch
Polycyclic aromatic hydrocarbons (PAHs) can be found in a diverse class of organic compounds, and some of them have shown carcinogenic, mutagenic, and teratogenic properties. 1-…
Number of citations: 2 www.zora.uzh.ch
H Chu, P Xue, JT Yu, J Cheng - The Journal of Organic Chemistry, 2016 - ACS Publications
Rhodium-catalyzed annulation of commercially available primary benzylamine with α-diazo ketone was developed, leading to isoquinolines in moderate to good yields. This procedure …
Number of citations: 49 pubs.acs.org
J Wen - 2016 - rucore.libraries.rutgers.edu
Chiral amines are powerful pharmacophores of biologically active molecules for pharmaceuticals and agrochemicals. 1 In 2010, 45 out of the top 200 brand name drugs contained …
Number of citations: 2 rucore.libraries.rutgers.edu

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